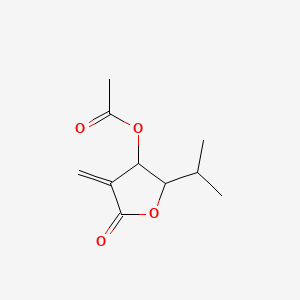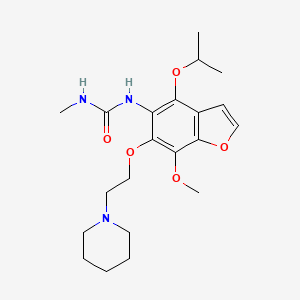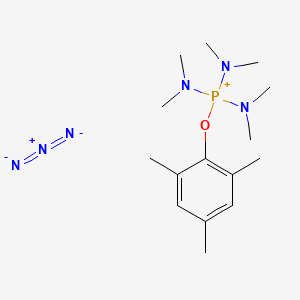
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide is a complex organophosphorus compound It is characterized by the presence of dimethylamino groups, a trimethylphenoxy group, and an azide group attached to a phosphorus atom
Vorbereitungsmethoden
The synthesis of Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide typically involves the reaction of tris(dimethylamino)phosphine with 2,4,6-trimethylphenol and an azide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form corresponding oxides.
Reduction: Can be reduced to form phosphine derivatives.
Substitution: Undergoes substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide involves its interaction with molecular targets through its reactive functional groups. The dimethylamino groups and the azide group play key roles in its reactivity, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide can be compared with similar compounds such as:
Tris(dimethylamino)phosphine: Shares the dimethylamino groups but lacks the trimethylphenoxy and azide groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains trimethoxyphenyl groups instead of trimethylphenoxy groups.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains dimethylaminomethyl groups attached to a phenol ring. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
73014-63-8 |
|---|---|
Molekularformel |
C15H29N6OP |
Molekulargewicht |
340.40 g/mol |
IUPAC-Name |
tris(dimethylamino)-(2,4,6-trimethylphenoxy)phosphanium;azide |
InChI |
InChI=1S/C15H29N3OP.N3/c1-12-10-13(2)15(14(3)11-12)19-20(16(4)5,17(6)7)18(8)9;1-3-2/h10-11H,1-9H3;/q+1;-1 |
InChI-Schlüssel |
PUMSIJXCLJJLFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)O[P+](N(C)C)(N(C)C)N(C)C)C.[N-]=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
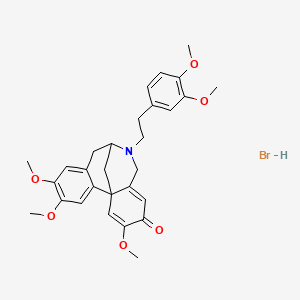
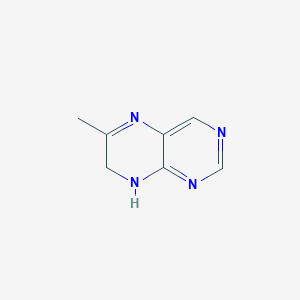
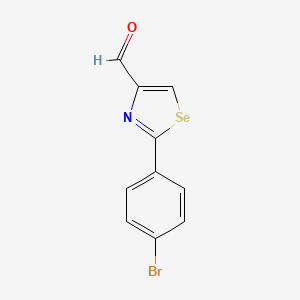
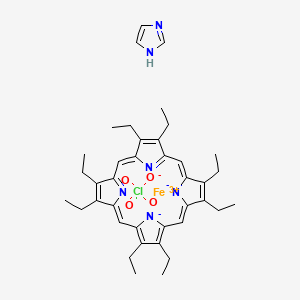

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)


